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molecular formula C11H17NO B8607591 N-methyl-N-(2-hydroxypropyl)-p-toluidine

N-methyl-N-(2-hydroxypropyl)-p-toluidine

Cat. No. B8607591
M. Wt: 179.26 g/mol
InChI Key: RFWBBGSPFHUYRX-UHFFFAOYSA-N
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Patent
US06258894B1

Procedure details

N-methyl-p-toluidine, 29.3 g, and methanol, 50 g, were placed in a reactor. Propylene oxide, 25.4 g, was slowly added to the reactor over two hours. Afterwards, the reactor was heated under reflux for 6 hours. The low boilers were removed by distillation. Then, the mixture was vacuum distilled to give 2HPMT. The boiling point is 92° C. at 5 mm Hg.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][NH:2][C:3]1[CH:8]=[CH:7][C:6]([CH3:9])=[CH:5][CH:4]=1.[CH2:10]1[O:13][CH:11]1[CH3:12]>CO>[CH3:1][N:2]([CH2:10][CH:11]([OH:13])[CH3:12])[C:3]1[CH:8]=[CH:7][C:6]([CH3:9])=[CH:5][CH:4]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CNC1=CC=C(C=C1)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1C(C)O1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Afterwards, the reactor was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 6 hours
Duration
6 h
CUSTOM
Type
CUSTOM
Details
The low boilers were removed by distillation
DISTILLATION
Type
DISTILLATION
Details
distilled
CUSTOM
Type
CUSTOM
Details
to give 2HPMT

Outcomes

Product
Name
Type
Smiles
CN(C1=CC=C(C=C1)C)CC(C)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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